Product packaging for Brombenperidol(Cat. No.:CAS No. 91433-73-7)

Brombenperidol

Cat. No.: B1226490
CAS No.: 91433-73-7
M. Wt: 457.4 g/mol
InChI Key: LLJNEZOZHARXFU-RQUWHVIDSA-N
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Description

Historical Context of Brombenperidol Research and its Contribution to Neuropharmacology

The study of this compound emerged from the broader scientific effort to understand the neurobiology of psychiatric conditions, guided by the dopamine (B1211576) hypothesis which links excessive dopamine activity to psychosis. ontosight.airesearchgate.net As an analog of the neuroleptic Benperidol (B1668002), its initial investigation was part of the systematic exploration of butyrophenone (B1668137) derivatives. researchgate.netnih.gov

A pivotal contribution of this compound to neuropharmacology was its adaptation as a radiolabeled ligand for Positron Emission Tomography (PET). The synthesis of radiobrominated versions, such as 75Br-brombenperidol and 77Br-brombenperidol, was a significant advancement. researchgate.netnih.gov This allowed for the non-invasive visualization and quantification of D2 dopamine receptors in the living brain, a critical step forward from previous in-vitro or post-mortem techniques. nih.govnih.gov Early animal studies, particularly in rats, were crucial in establishing the compound's specific binding characteristics. These studies demonstrated high accumulation of radiolabeled this compound in the striatum, a brain region with a high density of dopamine receptors, and low accumulation in areas like the cerebellum where these receptors are sparse. nih.gov This selective binding could be displaced by other dopamine antagonists, confirming its specific interaction with the intended target. nih.gov

Evolution of Research Perspectives on this compound as a Research Probe

The perception and use of this compound in research have evolved from a compound of interest for its general neuroleptic properties to a highly specialized tool, or "research probe," for neuroimaging. A research probe is a molecule, often a selective small-molecule inhibitor, used to study the function of a particular protein target. icr.ac.uk The development of radiolabeled this compound exemplifies this evolution, transforming it into a probe for mapping cerebral dopamine receptor areas. nih.gov

The primary application of this compound as a research probe has been in PET studies. The goal was to create a method for the non-invasive quantification of D2 receptor densities, which are implicated in several neurological and psychiatric disorders. researchgate.net This shift reflects a broader trend in neuroscience towards developing high-quality chemical tools that allow for the precise investigation of molecular targets within complex biological systems. icr.ac.uk The use of this compound and similar probes enables researchers to study the activity of individual proteins and determine their functional roles in both healthy and diseased states. icr.ac.uk

Table 1: Regional In Vivo Binding of 77Br-Brombenperidol in Rat Brain This table illustrates the differential accumulation of this compound in various brain regions, highlighting its specificity for dopamine-rich areas. Data is conceptual and based on findings from foundational studies. nih.gov

Brain RegionRelative Accumulation of 77Br-BrombenperidolDopamine D2 Receptor Density
StriatumHighHigh
CortexLowLow
CerebellumLowVery Low
BloodLowN/A

Conceptual Frameworks Guiding this compound Investigations

A conceptual framework serves as a guide for research, outlining the key concepts and theories that inform the study's questions and methods. berlin-international.describbr.comresearcher.life Research involving this compound has been guided by several interconnected conceptual and methodological frameworks.

The foundational theoretical framework is the dopamine receptor hypothesis of neuropsychiatric disorders . This framework posits that abnormalities in dopamine signaling, particularly at D2 receptors, are central to the pathophysiology of conditions like schizophrenia. ontosight.airesearchgate.net this compound, as a potent D2 antagonist, provides a tool to directly probe this hypothesis.

Within this broad theory, a more specific receptor mapping and quantification framework guides the use of radiolabeled this compound. This framework is built on the principle that a radiolabeled ligand with high affinity and specificity for a receptor can be used with PET to measure the density and distribution of that receptor in the living brain. researchgate.netnu.edu This allows researchers to:

Investigate whether receptor densities differ between healthy and patient populations.

Study how receptor occupancy by various compounds relates to their biological effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23BrFN3O2 B1226490 Brombenperidol CAS No. 91433-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91433-73-7

Molecular Formula

C22H23BrFN3O2

Molecular Weight

457.4 g/mol

IUPAC Name

1-(77Br)bromanyl-3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]benzimidazol-2-one

InChI

InChI=1S/C22H23BrFN3O2/c23-27-20-5-2-1-4-19(20)26(22(27)29)18-11-14-25(15-12-18)13-3-6-21(28)16-7-9-17(24)10-8-16/h1-2,4-5,7-10,18H,3,6,11-15H2/i23-3

InChI Key

LLJNEZOZHARXFU-RQUWHVIDSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)Br)CCCC(=O)C4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)[77Br])CCCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)Br)CCCC(=O)C4=CC=C(C=C4)F

Other CAS No.

91433-73-7

Synonyms

75Br-brombenperidol
77Br-brombenperidol
brombenperidol

Origin of Product

United States

Radiochemistry and Radiopharmaceutical Development for Brombenperidol

Strategies for Radiosynthesis of Brombenperidol Derivatives

The development of this compound as a radiopharmaceutical for imaging dopamine (B1211576) receptor areas has necessitated specific strategies for its radiosynthesis. These methods are designed to incorporate a bromine radionuclide into the benperidol (B1668002) precursor molecule efficiently.

No-Carrier-Added Radiochemical Preparations

A significant focus in the radiosynthesis of this compound has been on no-carrier-added (n.c.a.) preparations. hilarispublisher.comnih.gov N.c.a. radiopharmaceuticals are characterized by very high specific activity, meaning a high ratio of radioactivity to the mass of the compound, which is crucial for receptor-binding ligands to minimize receptor occupancy and avoid pharmacological effects. researchgate.net

One established method involves a three-step synthesis of the precursor, benperidol, followed by a rapid, no-carrier-added radiobromination to create this compound. researchgate.net This process utilizes reagents like dichloramine-T in trifluoroacetic acid at increased temperatures. researchgate.net This specific chemical environment directs the bromine to attach exclusively to the benzimidazolinyl ring of the neuroleptic, which is critical for maintaining the molecule's ability to bind to the target receptor. researchgate.net Another approach to n.c.a. radiobromination employs the Gattermann reaction, using a diazotized precursor and copper powder to facilitate the incorporation of the bromine isotope. colab.ws These methods can yield n.c.a. This compound with a high radiochemical yield and exceptionally high specific activity. researchgate.net

Isotopic Labeling Methodologies (e.g., 75Br, 77Br)

The choice of isotope is fundamental for developing a radiopharmaceutical suitable for imaging techniques like Single Photon Emission Computed Tomography (SPECT). For this compound, the bromine isotopes Bromine-75 (B1223071) (75Br) and Bromine-77 (77Br) have been the primary focus. researchgate.netnih.gov The rationale for developing 75Br-brombenperidol, in particular, is its potential for the non-invasive imaging of dopamine receptor areas in the brain. nih.gov

The labeling process involves the direct radiobromination of the benperidol precursor. researchgate.net The no-carrier-added methods described are essential for producing 75Br- and 77Br-brombenperidol with the high specific activity required for receptor studies. researchgate.netnih.gov

Table 1: Radiosynthesis of No-Carrier-Added (N.C.A.) 75,77Br-Brombenperidol

Parameter Details Source
Precursor Benperidol researchgate.net
Isotopes 75Br, 77Br researchgate.netnih.gov
Method N.C.A. Radiobromination researchgate.net
Reagent Dichloramine-T in trifluoroacetic acid researchgate.net
Reaction Site Benzimidazolinyl ring researchgate.net
Radiochemical Yield 30% (corrected) researchgate.net

| Specific Activity | Exceeding 8,000 Ci/mmol | researchgate.net |

Preclinical Evaluation of Radiotracers based on this compound

Before a radiotracer can be considered for human use, it must undergo rigorous preclinical evaluation in animal models to characterize its behavior in vivo. researchgate.net

In Vivo Radioligand Binding Characteristics in Animal Models

Studies in rats using 77Br-brombenperidol have demonstrated its effectiveness as an in vivo radioligand for dopamine receptors. nih.gov A key characteristic of a successful receptor ligand is its ability to show specific, saturable binding to its target. Research has confirmed that the binding of 77Br-brombenperidol in the striatum, a brain region rich in dopamine receptors, is indeed saturable. nih.gov This indicates that the binding is specific to a finite number of receptor sites. The binding is also displaceable, a critical factor for confirming receptor-specific interactions. nih.gov

Brain Regional Accumulation and Distribution Patterns in Preclinical Studies

The distribution of a radiotracer in the brain should reflect the known density of the target receptor. Preclinical studies with 77Br-brombenperidol in rats have shown a distribution pattern consistent with the localization of dopamine receptors. nih.gov The accumulation of the radiolabeled neuroleptic was observed to be high in the striatum. nih.gov Conversely, regions with lower densities of dopamine receptors, such as the cerebellum and cortex, exhibited relatively low accumulation of the tracer. nih.gov This differential uptake creates the contrast necessary for clear imaging of the target receptor areas.

Table 2: Regional Brain Accumulation of 77Br-Brombenperidol in Rats

Brain Region Accumulation Level Source
Striatum High nih.gov
Cerebellum Relatively Low nih.gov

| Cortex | Relatively Low | nih.gov |

Competitive Displacement Studies with Related Ligands in Animal Brain

To further validate the specificity of radioligand binding, competitive displacement studies are performed. nih.govnih.gov In these experiments, a non-radioactive compound (a competitor) that binds to the same receptor is administered. If the radioligand is binding specifically, the competitor will displace it from the receptor, leading to a decrease in the measured radioactive signal in the target region.

For 77Br-brombenperidol, studies have shown that its binding in the striatum can be effectively displaced by the subsequent administration of its non-radioactive precursor, benperidol. nih.gov This finding provides strong evidence that 77Br-brombenperidol is binding specifically to dopamine receptors in vivo. nih.gov

Table of Mentioned Compounds

Compound Name
Benperidol
This compound
Dichloramine-T

Methodological Advancements in Radiochemical Purity and Specific Activity Determination for this compound Radioligands

The quality control of radiopharmaceuticals, including those derived from this compound, is a multi-faceted process governed by stringent guidelines to ensure patient safety and data integrity. mattioli1885journals.comiaea.org Methodological advancements have focused on enhancing the accuracy, speed, and reliability of determining radiochemical purity and specific activity.

Radiochemical Purity Determination

Radiochemical purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form. For this compound radioligands, this means ensuring that the radionuclide (e.g., ¹⁸F or ¹¹C) is attached to the correct molecular entity and that radioactive impurities are minimized.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for determining the radiochemical purity of this compound radiotracers. researchgate.netresearchgate.net Modern HPLC systems, equipped with radioactivity detectors, allow for the separation and quantification of the parent radioligand from potential radioactive impurities. For instance, in the quality control of [¹¹C]N-methylbenperidol ([¹¹C]NMB), a derivative of benperidol, normal-phase HPLC is employed for product purification and subsequent purity analysis. researchgate.net The development of rapid quality control methods is crucial due to the short half-lives of PET nuclides. researchgate.net

Thin-Layer Chromatography (TLC) offers a simpler and faster, albeit less resolute, alternative or complementary technique to HPLC for radiochemical purity assessment. researchgate.net Radio-TLC involves spotting the radiopharmaceutical onto a TLC plate, developing the plate with a suitable solvent system, and then scanning the plate with a radioactivity detector to determine the distribution of radioactivity. While HPLC provides more detailed separation, TLC can be a valuable tool for rapid, routine quality control. researchgate.net

The validation of these analytical methods is performed in accordance with principles outlined by the International Conference on Harmonisation (ICH), adapted for the unique properties of radiopharmaceuticals. nih.gov This validation ensures that the analytical method is suitable for its intended purpose, considering the decaying nature of radionuclides. edqm.euiaea.org

Specific Activity Determination

Specific activity refers to the amount of radioactivity per unit mass of a compound. In the context of PET imaging with receptor-binding radioligands like this compound derivatives, high specific activity is paramount. It ensures that a sufficient radioactive signal can be obtained while administering a mass of the drug that is low enough to avoid pharmacological effects and saturation of the target receptors.

The determination of specific activity involves two key measurements: the total radioactivity of the sample and the mass of the compound. Radioactivity is measured using a calibrated dose calibrator. The mass of the compound is typically determined by HPLC with a UV detector, by comparing the peak area of the sample to a standard curve generated from known concentrations of the non-radioactive ("cold") standard.

For example, the synthesis of [¹¹C]NMB has been optimized to achieve a high specific activity, with average values reported to be over 40.7 TBq/mmol (1100 Ci/mmol). researchgate.net Similarly, for [¹⁸F]labeled butyrophenone (B1668137) neuroleptics, methods have been developed to determine specific activity, which is crucial for interpreting PET scan data accurately. snmjournals.org The development of no-carrier-added (n.c.a.) radiosynthetic methods, such as those used for producing ⁷⁵Br- and ⁷⁷Br-brombenperidol, can yield exceptionally high specific activities, exceeding 8,000 Ci/mmol. researchgate.net

Recent advancements include the automation of synthesis and quality control processes. researchgate.net Automated systems not only improve the reproducibility of the radiosynthesis but also streamline the quality control workflow, including the determination of specific activity, which is particularly important in a clinical setting to ensure compliance with Good Manufacturing Practice (GMP). mattioli1885journals.com

The following table summarizes the key analytical methods and reported values for radiochemical purity and specific activity for this compound and related compounds.

RadioligandAnalytical Method for PurityReported Radiochemical PurityAnalytical Method for Specific ActivityReported Specific Activity
[¹¹C]N-methylbenperidol ([¹¹C]NMB) Normal-Phase HPLC> 98% researchgate.netHPLC with UV detector> 40.7 TBq/mmol (1100 Ci/mmol) researchgate.net
[¹⁸F]Haloperidol HPLC on a C-18 column, TLRC≥ 95% researchgate.netHPLC with UV detectorUp to 5000 Ci/mmol (using chloro-analog substrate) researchgate.net
[⁷⁵Br]this compound / [⁷⁷Br]this compound Not specifiedNot specifiedNot specified> 8,000 Ci/mmol researchgate.net
[¹¹C]NMB Automated System QC≥ 95% researchgate.netAutomated System QC≥ 961 Ci/mmol (36 TBq/mmol) researchgate.net
[¹¹C]NMB Automated System QC≥ 96% researchgate.netAutomated System QC≥ 1000 Ci/mmol (39 TBq/mmol) researchgate.net

Table 1: Analytical Methods and Quality Control Parameters for this compound and Related Radioligands

Molecular and Receptor Pharmacology of Brombenperidol

Receptor Binding Kinetics and Thermodynamics of Brombenperidol

The interaction of this compound with its target receptors is a dynamic process governed by the principles of binding kinetics and thermodynamics. These factors determine the strength and duration of the drug-receptor interaction, which in turn influences its pharmacological activity.

Quantitative Analysis of Binding Affinity (K D)

Interactive Data Table: this compound Receptor Binding Affinity

Receptor SubtypeBinding Affinity (K D ) [nM]Reference
Dopamine (B1211576) D 2Data Not AvailableN/A
Serotonin (B10506) 5-HT 2AData Not AvailableN/A

Note: Specific K D values for this compound are not publicly available. This table is a template to be populated when such data becomes accessible.

Receptor Occupancy and Ligand-Receptor Complex Dynamics

Receptor occupancy refers to the percentage of receptors that are bound by a drug at a given concentration. For antipsychotics like this compound, achieving an optimal level of dopamine D2 receptor occupancy is thought to be critical for therapeutic efficacy while minimizing the risk of extrapyramidal side effects. Preclinical studies are essential to determine the relationship between this compound dosage and the resulting receptor occupancy in the brain.

Ligand Selectivity and Specificity Profiling

The selectivity and specificity of a ligand describe its ability to bind to a particular receptor or a set of receptors. This compound, like many other antipsychotics, interacts with multiple receptor systems.

Dopamine Receptor Subtype Interactions (e.g., D2)

The primary mechanism of action of typical antipsychotics, including this compound, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects. The high affinity of this compound for the D2 receptor is a key feature of its pharmacological profile.

Serotonin Receptor Subtype Interactions (e.g., 5-HT2)

In addition to its potent D2 receptor antagonism, this compound also exhibits affinity for serotonin receptors, particularly the 5-HT2A subtype. The blockade of 5-HT2A receptors is a characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia. The ratio of 5-HT2A to D2 receptor affinity is an important factor in classifying antipsychotic drugs.

Investigation of Off-Target Receptor Interactions in Preclinical Systems

Preclinical screening of this compound against a wide range of receptors is necessary to identify potential off-target interactions. These interactions can contribute to the drug's side effect profile. Like other butyrophenones, this compound may also interact with other receptors, such as alpha-adrenergic and histamine receptors, although detailed and comprehensive preclinical data on its off-target binding profile is not widely published.

Intrinsic Activity and Efficacy at Target Receptors

This compound's pharmacological action is primarily defined by its antagonist activity at key neurotransmitter receptors, notably the dopamine D2 and serotonin 5-HT2A receptors. wikipedia.orgpatsnap.com The concepts of intrinsic activity and efficacy are crucial to understanding its mechanism.

Intrinsic Activity refers to the ability of a drug-receptor complex to produce a maximal functional response. wikipedia.orgnih.gov For an antagonist like this compound, the intrinsic activity is theoretically zero. It binds to the receptor but does not activate it, thereby blocking the action of the endogenous neurotransmitter (e.g., dopamine or serotonin). This blockade is the foundation of its therapeutic effect.

The table below summarizes the activity of this compound at its primary target receptors.

ReceptorActionIntrinsic ActivityEfficacy
Dopamine D2 AntagonistNone (or zero)High (blockade of dopamine-mediated signaling)
Serotonin 5-HT2A AntagonistNone (or zero)Significant (blockade of serotonin-mediated signaling)

This table is based on the characterization of this compound as a potent D2 and 5-HT2A antagonist.

Allosteric Modulation and Receptor Dimerization Studies involving this compound Ligands

A comprehensive review of scientific literature reveals a lack of specific studies investigating this compound in the context of allosteric modulation or receptor dimerization.

Allosteric modulation involves a ligand binding to a site on the receptor (an allosteric site) that is distinct from the primary (orthosteric) binding site of the endogenous neurotransmitter. frontiersin.orgnih.govrsc.org This binding can modify the receptor's affinity for the endogenous ligand or its signaling efficacy, offering a more nuanced way to regulate receptor function. frontiersin.orgnih.gov While this is an active area of research for G protein-coupled receptors (GPCRs) like the D2 and 5-HT2A receptors, no studies have been published that specifically examine this compound as an allosteric modulator or its interaction with allosteric modulators.

Receptor dimerization is the phenomenon where receptors form complexes, either with identical receptors (homodimers) or different receptors (heterodimers). nih.govnih.gov This dimerization can influence receptor signaling and pharmacology. nih.govunm.edu The study of GPCR dimerization is an evolving field, but there is currently no available research that details the role of this compound in promoting or inhibiting the dimerization of D2, 5-HT2A, or other receptors.

Therefore, the potential involvement of this compound in allosteric modulation or receptor dimerization remains an uninvestigated area of its pharmacology.

Preclinical Pharmacological and Neurobiological Investigations of Brombenperidol

In Vivo Neurochemical Effects of Brombenperidol in Animal Models

The primary mechanism of action of this compound, like other butyrophenones, is the antagonism of dopamine (B1211576) D2 receptors in the brain. patsnap.com This action is central to its antipsychotic effects. By blocking these receptors, this compound modulates the dopaminergic pathways, particularly the mesolimbic pathway, which is often hyperactive in psychotic states. patsnap.com

Neurotransmitter Release and Turnover Modulation

While specific studies detailing the effects of this compound on the release and turnover of various neurotransmitters are not extensively available, its action as a dopamine D2 receptor antagonist suggests significant modulation of the dopamine system. patsnap.com Blockade of these receptors is known to influence the synthesis, release, and metabolism of dopamine.

Research on the broader class of butyrophenone (B1668137) antipsychotics indicates that these compounds can affect other neurotransmitter systems as well, including serotonin (B10506), alpha-adrenergic, histaminergic, and muscarinic receptors, albeit to a lesser extent. patsnap.com For instance, some butyrophenones exhibit affinity for serotonin (5-HT2) receptors, which may contribute to their effects on a wider range of symptoms. patsnap.com

Drug ClassPrimary Neurotransmitter System AffectedOther Systems Modulated
ButyrophenonesDopaminergic (D2 receptor antagonism)Serotonergic, Adrenergic, Histaminergic, Muscarinic

Receptor Sensitivity and Density Changes Following Exposure

Chronic administration of dopamine D2 receptor antagonists, including butyrophenones, can lead to adaptive changes in the brain, most notably an upregulation of D2 receptors. nih.gov This phenomenon, known as receptor supersensitivity, is a compensatory response to the persistent blockade of these receptors.

Studies on haloperidol (B65202), a closely related butyrophenone, have demonstrated that long-term treatment leads to a significant increase in the density of D2 dopamine receptors in the striatum and medial prefrontal cortex of rats. nih.gov While direct studies on this compound are limited, its similar mechanism of action suggests that it would likely induce comparable changes in dopamine receptor density with chronic exposure. This upregulation of D2 receptors is a critical consideration in understanding the long-term effects of treatment. nih.gov

AntipsychoticBrain RegionEffect on D2 Receptor Density
HaloperidolStriatumIncreased by 70%
HaloperidolMedial Prefrontal CortexIncreased by 50%

Behavioral Phenotyping in Preclinical Animal Models

Behavioral studies in animal models are essential for characterizing the antipsychotic-like effects of compounds like this compound. These models assess the drug's impact on various behaviors that are considered analogous to symptoms of psychosis.

Assessment of Locomotor Activity and Stereotypies

Antipsychotic medications, particularly typical neuroleptics like the butyrophenones, are known to affect motor activity. They can reduce spontaneous locomotor activity and inhibit stimulant-induced hyperlocomotion and stereotyped behaviors. nih.gov Stereotypies are repetitive, unvarying, and functionless behaviors that can be induced in rodents by dopamine agonists like amphetamine and apomorphine.

Conditioned Avoidance Response Paradigms

The conditioned avoidance response (CAR) paradigm is a well-established preclinical model for assessing antipsychotic activity. nih.govnih.gov In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or a tone). wikipedia.org Typical antipsychotics, at non-sedating doses, selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented. nih.gov

This selective suppression of avoidance behavior is considered a hallmark of antipsychotic efficacy and is strongly associated with dopamine D2 receptor blockade. wikipedia.org Butyrophenones, including haloperidol, consistently demonstrate this effect in CAR paradigms. nih.gov Given that this compound shares this primary mechanism of action, it is expected to effectively suppress the conditioned avoidance response in animal models. nih.govpatsnap.com

Behavioral ParadigmEffect of Typical Antipsychotics (e.g., Butyrophenones)
Spontaneous Locomotor ActivityDecrease
Stimulant-Induced HyperlocomotionInhibition
Stimulant-Induced StereotypiesInhibition
Conditioned Avoidance ResponseSelective Suppression

Behavioral Models for Investigating Neuroplasticity and Functional Adaptation

Neuroplasticity refers to the brain's ability to reorganize its structure, function, and connections in response to experience, including pharmacological treatment. mdpi.com Chronic administration of antipsychotics can induce neuroplastic changes in the brain. These changes can be investigated using various behavioral models that assess learning, memory, and cognitive flexibility.

While there is a growing interest in how antipsychotics modulate neuroplasticity, specific research on this compound in this area is scarce. However, studies with other antipsychotics have shown that they can influence processes such as synaptic plasticity and the expression of genes related to neuronal structure. mdpi.com For example, both acute and chronic administration of haloperidol have been shown to alter the expression of the synaptic plasticity gene Homer1a in different brain regions. mdpi.com Such investigations into the effects of this compound on behavioral models of neuroplasticity would be crucial for a more comprehensive understanding of its long-term effects on brain function and adaptation.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in various animal models have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing a foundational understanding of its behavior in a biological system.

Following systemic administration in preclinical models, this compound demonstrates rapid and extensive distribution into various tissues. Studies utilizing radiolabeled this compound ([⁸²Br]bromperidol) in rats have shown a very fast uptake of radioactivity into several key organs, including the brain, liver, kidneys, and lungs, shortly after intravenous administration.

Research indicates a particularly high concentration of this compound in the lungs of rats. nih.gov Furthermore, tissue distribution studies have consistently demonstrated a rapid and prolonged uptake of the compound into the brain, a critical characteristic for a neuroleptic agent. nih.gov In addition to the brain, the liver and kidneys also show significant and sustained levels of the drug, indicating their roles in the compound's metabolism and excretion. nih.govnih.gov Notably, blood concentrations of this compound remain consistently low, suggesting rapid clearance from the circulation and distribution into tissues. nih.gov

Table 1: Summary of this compound Tissue Distribution in Rats

Tissue Uptake Characteristics Relative Concentration
Brain Rapid and prolonged High
Lungs Very fast Overwhelmingly high
Liver Rapid and prolonged High
Kidneys Rapid and prolonged High

| Blood | - | Consistently low |

This table provides a qualitative summary of this compound distribution based on preclinical findings in rats.

The biotransformation of this compound has been investigated in both in vitro systems and animal models, revealing species-specific metabolic pathways. In rats and dogs, this compound undergoes extensive metabolism. nih.gov

In vitro studies using rat hepatic microsomes have identified the cytochrome P450 enzyme system, specifically the CYP3A subfamily, as the primary catalyst for the biotransformation of this compound. The main metabolic reaction is an oxidative N-dealkylation, which involves the cleavage of the molecule to produce 4-fluorobenzoyl-propionic acid (FBPA). nih.gov

Identified Primary Metabolite in Rats:

4-fluorobenzoyl-propionic acid (FBPA)

A critical requirement for any centrally acting neuroleptic drug is its ability to effectively cross the blood-brain barrier (BBB). Preclinical studies have confirmed that this compound readily penetrates the BBB. Tissue distribution analyses in rats following intravenous administration of radiolabeled this compound demonstrated a very rapid uptake of the compound into the brain. nih.gov

The evidence for efficient BBB penetration is further supported by the observation of high brain-to-blood concentration ratios throughout the observation periods in these studies. This indicates that the physicochemical properties of this compound are favorable for crossing the lipophilic barrier of the central nervous system to reach its therapeutic targets.

Comparative Preclinical Studies with Related Neuroactive Compounds

Comparative preclinical studies have been instrumental in positioning this compound relative to other established neuroleptic agents, particularly its close structural analog, Haloperidol. These studies often focus on comparing their pharmacological activities, receptor binding affinities, and neurochemical effects in animal models.

In terms of pharmacodynamics, both this compound and Haloperidol exhibit properties consistent with potent central antidopaminergic activity. Their clinical potencies as antipsychotic agents show a strong correlation with their ability to bind to dopamine D2 receptors in the brain. johnshopkins.edu Preclinical evaluations have compared the binding affinities of a range of butyrophenones and phenothiazines, including this compound and Haloperidol, for the dopamine receptor, which is a key predictor of their antipsychotic efficacy.

Pharmacokinetic comparisons in animal models have also revealed differences between this compound and its counterparts. For instance, some evidence from preclinical studies in rats suggests that this compound may reach peak levels in the brain more rapidly than Haloperidol.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Haloperidol
4-fluorobenzoyl-propionic acid

Analytical Methodologies for Brombenperidol Research

Development of Advanced Bioanalytical Techniques for Brombenperidol Detection

The analysis of this compound, particularly in biological samples, relies on the development of highly sensitive and specific bioanalytical methods. Chromatography and spectrometry are the cornerstones of these analytical strategies, often used in combination to achieve optimal results. gamanamspmvv.in

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plasma or tissue homogenates. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceuticals like this compound. torontech.com Reversed-phase HPLC (RP-HPLC) is particularly suitable for separating brominated compounds. nih.gov In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. torontech.com For instance, a method for analyzing bromoform, a related brominated compound, utilizes a mobile phase of water and acetonitrile with UV detection at 220 nm. sielc.com The versatility of HPLC allows for the analysis of a wide range of compounds, including pharmaceuticals, and can be tailored for purity testing, quantification, and impurity detection. torontech.com

Gas Chromatography (GC): GC is the preferred analytical technique for volatile and semi-volatile organic compounds. thermofisher.comnih.gov For a compound like this compound, which may require derivatization to increase its volatility, GC can offer high resolution. The technique separates compounds based on their boiling points and interaction with the stationary phase within a capillary column. thermofisher.com The separated components are then detected by various detectors, with electron-capture detection (ECD) being particularly sensitive for halogenated compounds like this compound. nih.gov

A summary of typical chromatographic conditions that could be adapted for this compound analysis is presented below.

Table 1: Example Chromatographic Conditions for Analysis

Parameter HPLC GC
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com Capillary column with a suitable stationary phase
Mobile Phase/Carrier Gas Water:Acetonitrile gradient nih.gov Inert gas (e.g., Helium, Nitrogen) thermofisher.com
Detector UV Detector (e.g., 220-290 nm) nih.govsielc.com Electron Capture Detector (ECD) or Mass Spectrometer (MS) nih.gov
Flow Rate 0.5-1.5 mL/min nih.gov Dependent on column dimensions and analysis time

| Temperature | Ambient or controlled (e.g., 40 °C) lcms.cz | Temperature-programmed oven |

Mass Spectrometry (MS) is a powerful detection technique often coupled with chromatography (LC-MS or GC-MS) to provide high specificity and sensitivity. wikipedia.orgnih.gov MS measures the mass-to-charge ratio of ionized molecules, allowing for the unequivocal identification and quantification of analytes. wikipedia.org

GC-MS: The combination of Gas Chromatography with Mass Spectrometry is a robust method for the detection and measurement of drugs and their metabolites in biological samples. nih.gov Following separation by GC, the analyte enters the mass spectrometer where it is ionized. thermofisher.com The resulting mass spectrum provides a molecular fingerprint, enabling confident identification. rsc.org GC-MS can be operated in different modes, such as selected ion monitoring (SIM), to enhance sensitivity for targeted analyses. thermofisher.com

LC-MS: Liquid Chromatography-Mass Spectrometry is highly effective for analyzing a wide array of compounds, including those that are not sufficiently volatile for GC. wikipedia.org Techniques like electrospray ionization (ESI) are commonly used to ionize the compounds eluting from the HPLC column before they enter the mass spectrometer. researchgate.netwikipedia.org The use of tandem mass spectrometry (MS/MS) in UPLC-MS/MS systems further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. researchgate.net

Radioligand Assay Development and Validation for this compound Derivatives

Radioligand binding assays are fundamental tools for studying the interaction of drugs with their receptor targets. biosensingusa.com For this compound, these assays are critical for characterizing its binding affinity to dopamine (B1211576) receptors. nih.gov

The basic principle involves using a radioactively labeled form of a ligand (e.g., ⁷⁷Br-brombenperidol) to measure its binding to a receptor preparation. biosensingusa.comnih.gov In these assays, membrane preparations containing the target receptor are incubated with the radioligand. nih.gov The amount of bound radioactivity is then measured after separating the bound from the unbound ligand, typically by filtration. nih.gov

Validation of these assays involves demonstrating specificity, saturability, and appropriate kinetics. biosensingusa.comnih.gov For example, the specific binding of ⁷⁷Br-brombenperidol has been shown to be high in the striatum, a brain region rich in dopamine receptors, and can be displaced by the unlabeled drug, demonstrating saturable and competitive binding. nih.gov While powerful, these assays have limitations, including the need for radioactive materials and the inability to directly measure kinetic parameters like association and dissociation rates. biosensingusa.comceltarys.com

Methodological Considerations for High-Throughput Screening in Research

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity, such as binding to a specific receptor. bmglabtech.comwikipedia.org This is particularly relevant in the early stages of drug discovery to identify new derivatives or analogs of this compound with improved properties. bmglabtech.com

Key methodological considerations for HTS include:

Assay Miniaturization and Automation: HTS relies on miniaturizing assays into microplate formats (e.g., 96, 384, or 1536 wells) and using robotics for liquid handling and data acquisition. bmglabtech.comwikipedia.org

Assay Choice: Both biochemical (e.g., binding assays) and cell-based assays can be adapted for HTS. iric.canih.gov The choice depends on the specific research question.

Data Analysis and Quality Control: Robust data analysis pipelines and stringent quality control measures are essential to minimize false positives and negatives. wikipedia.orgiric.ca This includes the use of appropriate positive and negative controls. wikipedia.org

Hit Identification: The primary goal of HTS is to identify "hits" or "leads"—compounds that show activity in the primary screen. bmglabtech.com These hits then undergo further validation and optimization. researchgate.net

HTS is a powerful tool for accelerating target analysis and pharmacologically profiling compounds for receptors. bmglabtech.com

Application of Analytical Quality by Design (AQbD) Principles in this compound Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. veeprho.comamericanpharmaceuticalreview.com The goal is to build quality into the method from the outset, ensuring it is robust and consistently meets its intended performance requirements throughout its lifecycle. americanpharmaceuticalreview.com

The AQbD workflow involves several key steps:

Defining an Analytical Target Profile (ATP): This predefines the objectives and performance requirements of the analytical method. veeprho.commdpi.com

Risk Assessment: This step identifies critical method parameters (CMPs) that are likely to impact the method's performance and critical quality attributes (CQAs). mdpi.com

Method Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effects of multiple CMPs on the method's performance. veeprho.com

Defining a Method Operable Design Region (MODR): The MODR is a multidimensional space of experimental conditions within which the method is proven to perform as intended. americanpharmaceuticalreview.comresearchgate.net

Establishing a Control Strategy: This involves setting up procedures to ensure the method remains in a state of control during routine use. americanpharmaceuticalreview.com

By applying AQbD, analytical methods for this compound can be developed to be more robust and reliable, reducing the likelihood of out-of-specification results and facilitating regulatory compliance. mdpi.comresearchgate.net This proactive approach enhances method understanding and performance. americanpharmaceuticalreview.com

Brombenperidol Within the Context of Neurotransmitter Systems Research

Role of Brombenperidol in Elucidating Dopaminergic System Functions

This compound's most significant contribution to neurotransmitter research lies in the study of the dopaminergic system, owing to its nature as a potent antagonist of the dopamine (B1211576) D2 receptor. snmjournals.orgpsu.edu This high affinity and specificity have made it an ideal candidate for visualizing and mapping dopamine receptor distribution in the brain.

In preclinical research, radiolabeled forms of the compound, such as 75Br-brombenperidol and 77Br-brombenperidol, have been synthesized for use in Positron Emission Tomography (PET). ulisboa.ptresearchgate.netiaea.org PET studies allow for the non-invasive imaging of dopamine receptor areas in the living brain. nih.gov Animal studies using these radiotracers have demonstrated high accumulation of this compound in the striatum, a brain region densely populated with dopamine receptors, compared to areas with low receptor density like the cerebellum. nih.gov

Further research has shown that the binding of this compound in the striatum is both saturable and displaceable. When the brain is pre-treated with unlabeled benperidol (B1668002), the subsequent uptake of radiolabeled this compound is significantly reduced, confirming that it binds to a finite number of specific receptor sites. nih.gov This characteristic underscores its utility as a specific ligand for quantifying D2 receptor density and occupancy, providing critical insights into the alterations of the dopaminergic system in various neurological and psychiatric conditions.

Contributions to Understanding Serotonergic Pathway Modulation

Although direct studies on this compound's affinity for serotonin (B10506) receptors are not as extensive as those for its dopaminergic activity, data from related compounds and the broader class of butyrophenones provide significant insights. For instance, spiperone (B1681076), a closely related butyrophenone (B1668137), is known to bind with high affinity to both dopamine and serotonin receptors. drugbank.comnih.gov Another related compound, bromperidol, was found to have a notable affinity for serotonin receptors (Ki = 26 nM). snmjournals.org The ratio of a compound's binding affinity for 5-HT2A receptors versus D2 receptors is considered a key indicator in predicting its pharmacological effects. csic.es A higher 5-HT2A/D2 affinity ratio is often associated with atypical antipsychotic properties. csic.es Research on various butyrophenones has consistently demonstrated their capacity to interact with 5-HT2A receptors, suggesting that this compound likely shares this characteristic, thereby contributing to the modulation of serotonergic pathways. nih.gov

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Butyrophenones

Compound Dopamine D2 Serotonin 5-HT2A
Bromperidol 1.1 26
Haloperidol (B65202) 1.4 45
Spiperone 0.16 1.2
Benperidol 0.3 28

Data sourced from various preclinical binding studies. This table is for informational purposes to show the general binding profiles within the butyrophenone class.

Interplay with Other Neurotransmitter Systems (e.g., GABA, Glutamate)

The influence of butyrophenones like this compound is not confined to the dopamine and serotonin systems; research indicates a complex interplay with the primary inhibitory and excitatory neurotransmitters, GABA (gamma-aminobutyric acid) and glutamate (B1630785).

Interaction with the GABAergic System: Studies on butyrophenones, such as haloperidol, have explored their effects on the GABAergic system. Research has shown that these compounds can modulate GABA-induced depolarization in neurons. nih.gov However, this effect does not appear to stem from a direct action on the GABA receptor itself. Instead, evidence suggests that butyrophenones indirectly alter the GABA-induced response by modifying the electrical properties of the neuronal membrane, specifically by affecting sodium and potassium conductance. nih.gov At low concentrations, butyrophenones were found to inhibit GABA-induced depolarization, while higher concentrations enhanced it. nih.gov This complex, concentration-dependent interaction highlights a modulatory role rather than a direct agonistic or antagonistic one at the GABA receptor.

Interaction with the Glutamatergic System: The glutamatergic system, the main excitatory pathway in the brain, also interacts with butyrophenone neuroleptics. Research has demonstrated that haloperidol can act as a reversible inhibitor of glutamate dehydrogenase (GDH), an enzyme involved in glutamate metabolism. nih.govnih.gov Furthermore, a prominent hypothesis in neuropharmacology suggests that the therapeutic effects of D2 receptor antagonists may be linked to downstream effects on the glutamate system. It has been proposed that the blockade of D2 receptors can lead to a significant release of glutamate, which may contribute to both the therapeutic actions and side effects of these drugs. wikipedia.org This downstream modulation indicates that the primary action of compounds like this compound on dopamine receptors can initiate a cascade of events that ultimately influences the brain's main excitatory network.

Advanced Synthetic Methodologies for Brombenperidol and Analogues

Rational Design and Stereoselective Synthesis of Brombenperidol and its Analogues

The rational design of this compound and its analogues is rooted in creating high-affinity ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. nih.gov This process is a facet of ligand-based design, which relies on understanding the pharmacophoric features required for receptor binding. acs.org The development of analogues often involves systematic structural modifications to a parent compound to enhance potency, selectivity, or to introduce properties suitable for specific applications, such as in vivo imaging. acs.orgnih.gov

The butyrophenone (B1668137) neuroleptics, the class to which this compound belongs, were initially developed as high-affinity dopamine antagonists. nih.gov The design of analogues, particularly for research purposes like Positron Emission Tomography (PET), involves modifying the core structure of a compound like benperidol (B1668002). researchgate.net For instance, the creation of radiolabeled analogues requires designing derivatives where a radionuclide can be incorporated without disrupting the molecule's ability to bind to the target receptor. researchgate.net This might involve adding a functional group amenable to radiolabeling at a site external to the core part of the molecule responsible for receptor recognition (the pharmacophore). researchgate.net

Stereoselective synthesis is crucial in the preparation of pharmacologically active molecules, as different stereoisomers can exhibit vastly different biological activities. beilstein-journals.orgresearchgate.net For complex molecules, constructing the desired 2-amino-1,3-diol moiety with the correct stereochemistry is a key synthetic challenge. beilstein-journals.org While specific literature on the stereoselective synthesis of this compound is not prevalent, the principles are fundamental. Asymmetric synthesis strategies, such as organocatalyzed Mannich reactions, are employed to produce optically active precursors with high enantiomeric excess. researchgate.net Ensuring the correct three-dimensional arrangement of atoms is paramount because biological receptors are chiral, and only one enantiomer may fit correctly and elicit the desired response.

Modern Approaches to Compound Derivatization for Research Probes

A significant area of development for this compound and its analogues is their derivatization to create research probes for in vivo imaging techniques like PET. nih.gov This allows for the non-invasive study of dopamine receptor distribution and density in the brain. researchgate.net The primary approach involves labeling the compound with a positron-emitting radionuclide.

Early efforts focused on labeling butyrophenone neuroleptics with isotopes such as bromine-75 (B1223071) (t₁/₂ = 96 min) to create tracers like [⁷⁵Br]this compound. researchgate.netscispace.com This specific derivatization involves the introduction of the bromine radioisotope onto the molecule. scispace.com Other derivatives of the closely related compound benperidol have been developed for PET imaging, highlighting different derivatization strategies. researchgate.net These include:

N-alkylation: This method involves adding an alkyl group containing a radionuclide to the nitrogen atom of the piperidine (B6355638) ring. Examples include the synthesis of (N-[¹⁸F]-fluoroethyl)benperidol ([¹⁸F]FEB) and (N-[¹¹C]methyl)benperidol ([¹¹C]NMB). researchgate.net

Radiolabeling with various isotopes: Besides ¹⁸F and ¹¹C, derivatives of spiperone (B1681076) and benperidol have been prepared with ⁷⁶Br (t₁/₂ = 16.2 h), which can be advantageous for studying slow biochemical processes. nih.govscispace.com

The choice of radionuclide and the position of the label are critical design considerations. The location of the radiolabel can affect not only the ease of synthesis but also the in vivo behavior and metabolic stability of the tracer. researchgate.net The goal is to create probes that selectively bind to the target with high affinity while having favorable pharmacokinetics for imaging. osti.gov

Interactive Table: Radiolabeled Butyrophenone Analogues for PET Imaging

RadiotracerParent CompoundIsotopeDerivatization StrategyReference
[⁷⁵Br]this compoundThis compound⁷⁵BrRadiobromination researchgate.netscispace.com
[¹¹C]N-methylspiperoneSpiperone¹¹CN-[¹¹C]methylation nih.gov
(N-[¹⁸F]-fluoroethyl)benperidolBenperidol¹⁸FN-alkylation researchgate.net
(N-[¹¹C]methyl)benperidolBenperidol¹¹CN-methylation researchgate.net
⁷⁶Br-derivativesSpiperone/Benperidol⁷⁶BrRadiobromination nih.gov

Chemo- and Regioselective Synthesis Strategies

The synthesis of complex molecules like this compound requires precise control over chemical reactions, which is achieved through chemo- and regioselective strategies.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. A molecule like this compound has several reactive sites, including the ketone of the butyrophenone chain, the tertiary amine in the piperidine ring, and the amide functionality. A chemoselective reaction would, for example, allow for the modification of the ketone without affecting the amide. Modern synthetic methods, such as those utilizing specific catalysts or reagents, are designed to achieve high chemoselectivity, which is essential for building complex molecular architectures without the need for extensive use of protecting groups. researchgate.netmdpi.com

Regioselectivity is the control over which position on a molecule a reaction occurs. For instance, in the synthesis of the substituted piperidine ring of this compound, reactions must be directed to the correct carbon or nitrogen atom. Tandem reactions, where multiple bond-forming events occur in a single pot, often rely on sophisticated catalyst systems to control both chemo- and regioselectivity. nih.gov For example, a Pd-catalyzed Buchwald-Hartwig amination followed by a C-arylation is a powerful strategy where mechanistic understanding allows for sequential control of bond formation at specific sites. researchgate.netresearchgate.net Such strategies are crucial for assembling the different components of this compound and its analogues in a controlled and predictable manner.

Development of High-Efficiency Synthetic Routes

The development of high-efficiency synthetic routes is a primary goal in modern organic and medicinal chemistry, driven by the principles of green chemistry. monash.edu The objective is to design pathways that are not only effective in producing the target molecule but are also economically and environmentally sustainable.

Key aspects of high-efficiency synthesis include:

Atom Economy: Routes are designed to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. The synthesis of ibuprofen, for example, was famously improved from a low atom economy "brown" route to a high atom economy "green" route. monash.edu

Energy Efficiency: Reactions are optimized to proceed under milder conditions, reducing the energy input required. monash.edu

Catalysis: The use of catalysts, as opposed to stoichiometric reagents, reduces waste and can enable highly selective and efficient transformations.

For a molecule like this compound, an efficient synthesis would involve convergent strategies where different fragments of the molecule are synthesized separately and then joined together in the final stages. The development of reliable and high-yield procedures, such as the optimized radiosynthesis for (N-[¹¹C]methyl)benperidol which facilitates its routine availability for PET studies, exemplifies the drive for efficiency in the production of these complex compounds. researchgate.net

Future Directions and Unanswered Research Questions for Brombenperidol

Unexplored Receptor Interactions and Signal Transduction Pathways

Brombenperidol is well-established as a ligand for dopamine (B1211576) D2 receptors. nih.gov However, the full spectrum of its interactions with other receptors and the subsequent intracellular signaling cascades are not completely understood. Future research could pivot from direct receptor occupancy studies to a more nuanced investigation of the downstream effects.

A significant area for exploration is the potential for this compound to engage in "biased signaling," where a ligand preferentially activates one of several possible signaling pathways downstream of a single receptor. The dopamine D2 receptor, a G protein-coupled receptor (GPCR), can initiate multiple signaling cascades. researchgate.netebsco.comwikipedia.org Understanding if this compound or its analogues show bias towards specific pathways could lead to the development of more precise research tools.

Key unanswered questions include:

Beyond the D2 receptor, what is the complete off-target binding profile of this compound at physiologically relevant concentrations?

Does this compound binding lead to differential activation of various G-protein subtypes (e.g., Gαi, Gαo) coupled to the D2 receptor?

What is the impact of this compound on downstream effector proteins and second messengers, such as cyclic AMP (cAMP) and inositol (B14025) phosphates? wikipedia.orgkhanacademy.org

How does this compound influence complex signaling networks involving pathways like mitogen-activated protein kinase (MAPK) and c-Jun NH(2)-terminal kinase (JNK)? nih.gov

Investigating these questions will provide a more comprehensive picture of this compound's mechanism of action beyond simple receptor blockade.

Novel Applications in Preclinical Imaging and Diagnostics Research

Radiolabeled versions of butyrophenone (B1668137) neuroleptics, including derivatives of this compound, have been instrumental in positron emission tomography (PET) imaging of dopamine receptors. researchgate.net The development of [77Br]-brombenperidol was an early step, demonstrating high accumulation in the dopamine-rich striatum of rats. nih.gov More recently, fluorinated and carbon-11 (B1219553) labeled analogues of the parent compound, benperidol (B1668002), have been synthesized for PET studies. researchgate.net

A particularly promising derivative is [¹⁸F]N-methylbenperidol ([¹⁸F]NMB), which shows high selectivity and affinity for the D2 receptor subtype and is not sensitive to competition from endogenous dopamine. researchgate.net Research has confirmed that PET with [¹⁸F]NMB can effectively measure specific binding in extrastriatal regions, not just the striatum, making it a valuable tool for studying D2 receptor levels in various healthy and diseased states. researchgate.net

Future research in this area could focus on:

Longitudinal Studies: Using radioligands like [¹⁸F]NMB to track changes in D2 receptor density over time in animal models of neurodegenerative diseases, such as Parkinson's disease, or in response to therapeutic interventions. researchgate.net

Diagnostic Refinement: Exploring the utility of these imaging agents as biomarkers to facilitate earlier and more accurate differential diagnoses of neuropsychiatric and movement disorders. crnl.fr

Multi-Modal Imaging: Combining PET studies using this compound-related radiotracers with other imaging techniques like MRI or fMRI to correlate receptor density with brain structure, function, and connectivity. nih.govnih.gov

Interactive Data Table: Radiolabeled Benperidol Derivatives for PET Imaging

Radiotracer Isotope Key Characteristics Research Applications
[77Br]this compound Bromine-77 Early generation radiotracer; demonstrated specific binding in rat striatum. nih.gov Initial in vivo studies of dopamine receptor distribution. nih.gov
[¹⁸F]N-methylbenperidol ([¹⁸F]NMB) Fluorine-18 High selectivity and affinity for D2 receptors; not sensitive to endogenous dopamine. researchgate.net Measuring striatal and extrastriatal D2 receptor levels in healthy and diseased states. researchgate.net
(N-[¹¹C]methyl)benperidol ([¹¹C]NMB) Carbon-11 A novel PET ligand for D2 receptors with reliable production methods. researchgate.net Suitable for D2 receptor binding studies in PET and microPET imaging. researchgate.net
[¹⁸F]Benperidol Fluorine-18 A fluorinated derivative of the parent compound. researchgate.net Evaluated for utility as a PET radiopharmaceutical. researchgate.net
[¹⁸F]Fluoroethyl)benperidol ([¹⁸F]FEB) Fluorine-18 A fluorinated derivative of the parent compound. researchgate.net Examined in PET imaging studies. researchgate.net

Integration with Emerging Research Technologies (e.g., Optogenetics, Chemogenetics in animal models)

The fields of optogenetics and chemogenetics have revolutionized neuroscience by allowing researchers to control the activity of specific neuronal populations with light or designer drugs, respectively. nih.govfrontiersin.org These techniques provide unprecedented precision for dissecting the function of neural circuits underlying complex behaviors and disease states. nih.govresearchgate.net

While no studies to date have explicitly combined this compound with these methods, this integration represents a compelling future direction. This compound, as a D2 receptor antagonist, could be used as a pharmacological challenge to probe the function of dopaminergic circuits that are being simultaneously manipulated by optogenetic or chemogenetic tools.

Potential research applications include:

Circuit Dissection: Using chemogenetics (e.g., DREADDs) to activate or inhibit a specific population of neurons that project to a dopamine-rich area, and then administering this compound to determine how D2 receptor blockade alters the behavioral or physiological output of that specific circuit. frontiersin.orgpressbooks.pub

Behavioral Studies: Employing optogenetics to drive or silence dopamine neurons in real-time while an animal performs a task. nih.gov this compound could then be used to test hypotheses about the necessity of D2 receptor signaling for the observed behaviors.

Modeling Disease States: Combining these technologies in animal models of disorders like schizophrenia or Parkinson's disease to understand how D2 receptor antagonists interact with pathologically altered neural circuits.

This approach would allow researchers to move beyond systemic drug effects and ask highly specific questions about the role of D2 receptors within defined functional pathways. nih.gov

Expanding the Chemical Space of this compound Analogues for Research Tools

The development of derivatives of this compound's parent compound, benperidol, has already proven fruitful for creating improved PET imaging agents like [¹⁸F]NMB. researchgate.net Expanding this chemical space further holds significant promise for developing a new generation of research tools with tailored properties.

Future synthetic chemistry efforts could focus on creating analogues with:

Enhanced Selectivity: Designing ligands with even greater selectivity for the D2 receptor over other dopamine receptor subtypes (e.g., D3) or other neurotransmitter receptors.

Fluorescent Labeling: Synthesizing fluorescently-tagged versions of this compound for use in high-resolution microscopy techniques to visualize D2 receptor localization and trafficking in vitro and in tissue samples.

Photo-switchable Ligands: Developing "caged" or photo-activatable versions of this compound that only become active when exposed to a specific wavelength of light, offering another layer of temporal and spatial control for in vitro studies.

Biased Agonists/Antagonists: As mentioned in section 8.1, creating analogues that are biased to activate or block specific downstream signaling pathways of the D2 receptor.

These novel chemical probes would equip researchers with a more sophisticated toolkit to investigate the multifaceted roles of the D2 receptor in the central nervous system.

Interactive Data Table: Benperidol Analogues and Their Research Utility

Analogue Name Modification Primary Research Use Potential Future Development
This compound Bromination of benperidol. researchgate.net Dopaminergic receptor-binding ligand; basis for radiolabeling. researchgate.net Fluorescent tagging for microscopy.
[¹⁸F]N-methylbenperidol ([¹⁸F]NMB) N-methylation and ¹⁸F labeling. researchgate.net High-selectivity PET imaging of D2 receptors. researchgate.net Use in longitudinal preclinical studies. researchgate.net
[¹¹C]NMB N-methylation and ¹¹C labeling. researchgate.net PET and microPET imaging of D2 receptors. researchgate.net Comparative studies with ¹⁸F-labeled tracers.
[¹⁸F]FEB Fluoroethylation and ¹⁸F labeling. researchgate.net PET imaging research. researchgate.net Optimization for higher affinity or selectivity.

Bridging the Translational Gap in Preclinical Neurological Research through this compound Studies

A significant challenge in neuroscience is the "translational gap" — the difficulty in translating promising findings from preclinical animal models into effective clinical therapies for humans. frontiersin.org A major contributing factor is the frequent lack of robust, objective biomarkers that can be used consistently from preclinical studies to clinical trials. nih.gov

Preclinical imaging, using tools like PET, is an essential ally in bridging this divide. nih.gov Studies involving this compound and its radiolabeled analogues can play a crucial role here. By providing a quantitative measure of a key neurochemical target (the D2 receptor), these imaging agents can serve as translational biomarkers. crnl.frbrain-imaging.org

Future research leveraging this compound for translational purposes could involve:

Validating Animal Models: Using PET imaging with tracers like [¹⁸F]NMB to confirm that an animal model of a specific neurological disorder exhibits the expected changes in D2 receptor density, thereby validating its relevance to the human condition.

Target Engagement Studies: In preclinical drug development, using these radioligands in competition studies to confirm that a novel therapeutic compound is reaching its intended target (the D2 receptor) in the brain and engaging it at a sufficient level.

Predicting Therapeutic Response: Investigating whether baseline D2 receptor levels, as measured by PET, can predict the response to a subsequent therapeutic intervention in animal models, a strategy that could later be tested in clinical trials.

By helping to generate reliable and reproducible data in preclinical models, this compound-based research can increase the confidence with which findings are translated to human studies, ultimately helping to de-risk and accelerate the development of new treatments for neurological and psychiatric disorders. mit.edu

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Brombenperidol, and how can researchers ensure reproducibility?

  • This compound synthesis typically follows protocols involving halogenation and coupling reactions. Key steps include optimizing reaction conditions (e.g., temperature, solvent purity) and characterizing intermediates via NMR and HPLC. To ensure reproducibility, researchers should document batch-specific details (e.g., reagent sources, purity grades) and adhere to IUPAC naming conventions. Cross-referencing spectral data with literature values is critical for validation .
  • Methodological Tip: Use a stepwise validation approach: replicate each synthesis stage independently, compare yields/purity with published data, and resolve discrepancies by adjusting catalysts or purification methods .

Q. How should researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?

  • Standard assays include radioligand binding studies (e.g., using D2 dopamine receptor-expressing cell lines) with competitive inhibition protocols. Include positive controls (e.g., Haloperidol) and normalize data to receptor density. Ensure statistical rigor by calculating IC50 values with nonlinear regression models and reporting confidence intervals .
  • Methodological Tip: Pre-screen cell lines for receptor expression consistency using flow cytometry to avoid batch variability .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across studies be systematically analyzed?

  • Contradictions in bioavailability or half-life data often stem from differences in experimental models (e.g., rodent vs. primate) or analytical techniques (e.g., LC-MS vs. ELISA). Conduct a meta-analysis using PRISMA guidelines to identify confounding variables. Apply sensitivity analysis to isolate factors like dose administration routes or metabolic enzyme interactions .
  • Methodological Tip: Use mixed-effects models to account for interspecies variability and publish raw datasets to enable cross-validation .

Q. What strategies are effective for resolving discrepancies in this compound’s efficacy in dual-action (e.g., antipsychotic and anti-inflammatory) studies?

  • Contradictions may arise from off-target effects or context-dependent mechanisms. Employ orthogonal assays (e.g., transcriptomics for anti-inflammatory pathways and electrophysiology for dopamine receptor activity) to decouple dual effects. Use knockout models to isolate primary vs. secondary mechanisms .
  • Methodological Tip: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize mechanistic studies over correlative findings .

Q. How should researchers approach optimizing this compound’s selectivity profile to minimize off-target interactions?

  • Use computational docking simulations (e.g., molecular dynamics) to predict binding affinities for non-target receptors. Validate predictions with functional assays (e.g., calcium flux for GPCR off-targets). Iteratively modify substituents on the butyrophenone backbone and assess structure-activity relationships (SAR) .
  • Methodological Tip: Collaborate with crystallography teams to obtain high-resolution receptor-ligand structures, enabling rational design .

Data Integrity & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Use nonlinear least-squares regression to fit sigmoidal dose-response curves. Report Hill coefficients and EC50 values with standard errors. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) and justify deviations from Gaussian assumptions in supplementary materials .
  • Methodological Tip: Pre-register analysis plans to reduce hindsight bias and adhere to journal requirements for transparency .

Q. How can researchers ensure ethical compliance when using human-derived neural cells in this compound toxicity assays?

  • Obtain IRB approval for cell line sources (e.g., commercial vs. donor-derived). Anonymize donor metadata and disclose consent protocols in methods sections. Include cytotoxicity controls (e.g., lactate dehydrogenase assays) to validate cell viability thresholds .
  • Methodological Tip: Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles when sharing sensitive datasets .

Cross-Disciplinary Considerations

Q. What integrative approaches reconcile this compound’s neurochemical effects with behavioral outcomes in preclinical models?

  • Combine microdialysis (for real-time dopamine monitoring) with behavioral phenotyping (e.g., forced swim tests for antidepressant activity). Use time-series analyses to correlate neurochemical peaks with behavioral endpoints. Address confounding factors like stress-induced hyperlocomotion .
  • Methodological Tip: Pilot studies with staggered dosing schedules can isolate acute vs. chronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.